4,7-Dimetil-1H-indeno

Descripción general

Descripción

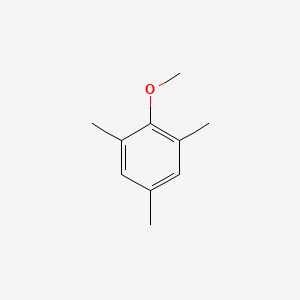

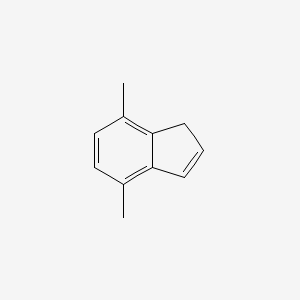

“4,7-Dimethyl-1H-indene” is a chemical compound with the molecular formula C11H12 . It has a molecular weight of 144.2130 . The IUPAC Standard InChI for this compound is InChI=1S/C11H12/c1-8-6-7-9(2)11-5-3-4-10(8)11/h3-4,6-7H,5H2,1-2H3 .

Molecular Structure Analysis

The molecular structure of “4,7-Dimethyl-1H-indene” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Aplicaciones Científicas De Investigación

Síntesis de Heterociclos Bioactivos

4,7-Dimetil-1H-indeno: sirve como precursor en la síntesis de heterociclos bioactivos. Estos heterociclos son significativos en la química medicinal debido a sus propiedades biológicas y ópticas. Están relacionados estructuralmente con los indoles y las indolizinas, que son conocidos por sus diversas propiedades biológicas .

Aplicaciones en Ciencia de Materiales

En la ciencia de materiales, This compound puede utilizarse para crear nuevos materiales poliméricos. Su estructura permite el desarrollo de polímeros con características específicas, como una mayor estabilidad térmica o propiedades electrónicas únicas .

Síntesis Química

Este compuesto se utiliza en la síntesis química como un bloque de construcción para moléculas complejas. Su reactividad puede conducir a la formación de compuestos con aplicaciones potenciales en diversas industrias, incluyendo las farmacéuticas y las agroquímicas .

Cromatografía

This compound: puede utilizarse en cromatografía como un compuesto estándar o de referencia debido a su estructura química distintiva. Ayuda en la identificación y cuantificación de compuestos similares en mezclas .

Química Analítica

En química analítica, This compound puede emplearse en el desarrollo de métodos analíticos para detectar y medir otros compuestos relacionados, mejorando la precisión de los análisis químicos .

Investigación Farmacéutica

La investigación farmacéutica aprovecha This compound para el diseño y descubrimiento de fármacos. Su estructura puede imitar ciertas moléculas biológicas, lo que lo hace útil en la síntesis de agentes terapéuticos .

Química Verde

This compound: está involucrado en aplicaciones de química verde donde se utiliza para desarrollar vías sintéticas ambientalmente amigables. Esto se alinea con los principios de la química verde, con el objetivo de reducir las sustancias peligrosas en los procesos químicos .

Exploración de Propiedades Ópticas

Debido a su estructura, This compound se estudia por sus propiedades ópticas, que podrían conducir a aplicaciones en el campo de la optoelectrónica, como en el desarrollo de diodos orgánicos emisores de luz (OLED) .

Safety and Hazards

Propiedades

IUPAC Name |

4,7-dimethyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-8-6-7-9(2)11-5-3-4-10(8)11/h3-4,6-7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLQZDIAQKGVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC=CC2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220039 | |

| Record name | 4,7-Dimethyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6974-97-6 | |

| Record name | 4,7-Dimethyl-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6974-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dimethyl-1H-indene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6974-97-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Dimethyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-dimethyl-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-DIMETHYL-1H-INDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM99RV5YLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

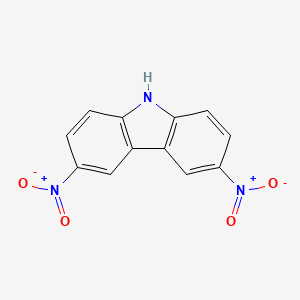

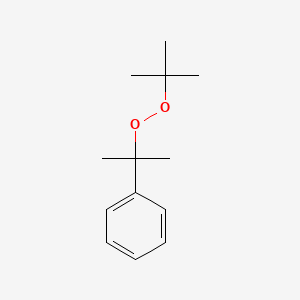

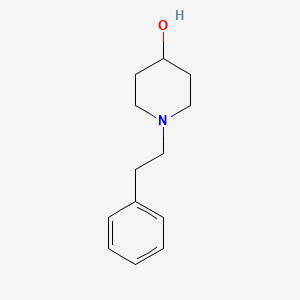

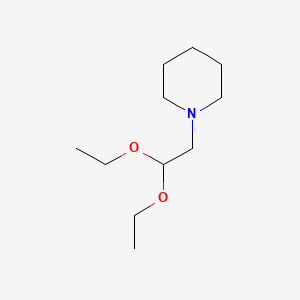

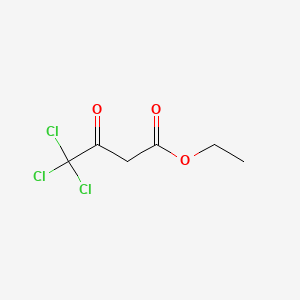

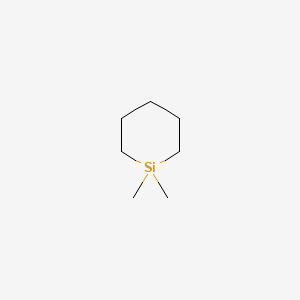

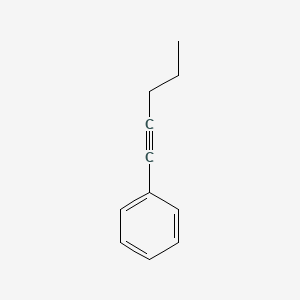

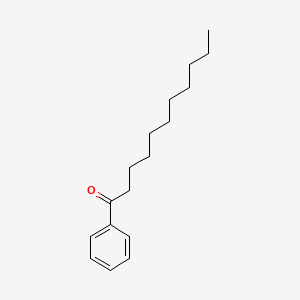

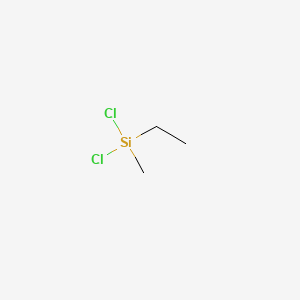

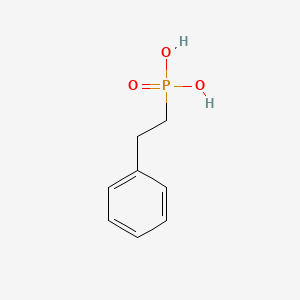

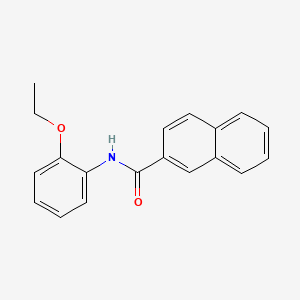

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4,7-Dimethyl-1H-indene in the synthesis of Ellipticine?

A: 4,7-Dimethyl-1H-indene serves as the crucial starting point in the reported eight-step synthesis of Ellipticine []. This synthetic route leverages the readily available dimethylindene structure and modifies it through a series of reactions, including iodination, Suzuki coupling, and cyclization steps, ultimately constructing the tetracyclic pyridocarbazole framework of Ellipticine.

Q2: Could you elaborate on the structural characteristics of 4,7-Dimethyl-1H-indene?

A2: 4,7-Dimethyl-1H-indene is an organic compound with the molecular formula C11H12. It has a molecular weight of 144.21 g/mol. The structure consists of an indene core, which features a benzene ring fused to a cyclopentadiene ring, with methyl substituents at the 4 and 7 positions. While the research paper doesn't delve into specific spectroscopic data, one can anticipate characteristic signals in NMR and IR spectra corresponding to the aromatic and aliphatic protons, as well as the C=C bonds present in the molecule.

Q3: Are there any environmental concerns regarding 4,7-Dimethyl-1H-indene?

A: The research paper "Regioselective Synthesis of Ellipticine" [] focuses primarily on the synthetic route and does not provide specific data regarding the environmental impact or degradation of 4,7-Dimethyl-1H-indene. Further research would be necessary to assess its ecotoxicological effects and explore strategies to mitigate any potential negative impacts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.